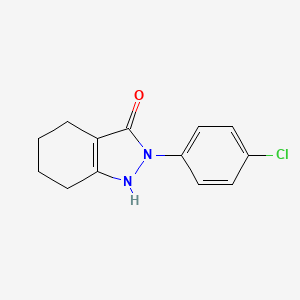![molecular formula C17H17F2N5OS B2421084 (1,3-dimetil-1H-pirazol-5-il)(4-(4,6-difluorobenzo[d]tiazol-2-il)piperazin-1-il)metanona CAS No. 1013809-24-9](/img/structure/B2421084.png)
(1,3-dimetil-1H-pirazol-5-il)(4-(4,6-difluorobenzo[d]tiazol-2-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17F2N5OS and its molecular weight is 377.41. The purity is usually 95%.
BenchChem offers high-quality (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
La estructura única del compuesto contribuye a sus propiedades antitumorales y citotóxicas. Los investigadores han sintetizado derivados relacionados y evaluado sus efectos en líneas celulares tumorales humanas. Por ejemplo, los ácidos [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]acéticos arylidenhidrazidas demostraron una potente citotoxicidad contra las células cancerosas de próstata . Se están llevando a cabo investigaciones adicionales sobre su mecanismo de acción y posibles aplicaciones clínicas.
Aplicaciones Fotovoltaicas
Los sistemas donador-aceptor de electrones basados en el motivo benzo[c][1,2,5]tiadiazol (BTZ) se han investigado ampliamente para su uso en fotovoltaica. Si bien el propio compuesto no ha sido objeto de un estudio en profundidad, los derivados relacionados de BTZ exhiben propiedades prometedoras como organofotocatalizadores de luz visible . Investigar su potencial en la conversión de energía solar sigue siendo un camino emocionante.
Estimulación del Crecimiento Vegetal
Sorprendentemente, se ha descubierto que este compuesto estimula el crecimiento de plántulas de trigo y Arabidopsis thaliana. Su impacto en la biomasa vegetal sugiere posibles aplicaciones agrícolas. Los investigadores están interesados en comprender los mecanismos subyacentes y explorar su uso en la mejora de los cultivos .
Actividad Biológica en Derivados del Indol
Los derivados del indol desempeñan funciones esenciales en la química medicinal. Nuestro compuesto comparte características estructurales con moléculas basadas en indol. Por ejemplo, los derivados de (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(sustituido-fenil)prop-2-en-1-ona presentan actividad antituberculosa in vitro . Investigar las interacciones del compuesto con los objetivos biológicos podría generar información valiosa.
Papel en la Vitamina B1 (Tiamina)
Curiosamente, el anillo tiazol ocurre naturalmente en la Vitamina B1 (tiamina). La tiamina es crucial para el metabolismo energético y la función normal del sistema nervioso. Si bien nuestro compuesto no está directamente relacionado con la tiamina, comprender sus similitudes estructurales puede arrojar luz sobre nuevas aplicaciones.
En resumen, este compuesto multifacético conecta diversos dominios científicos, desde la investigación del cáncer hasta el crecimiento de las plantas y más allá. Su impacto potencial espera una mayor exploración, lo que lo convierte en un tema emocionante para estudios en curso. 🌟
Mecanismo De Acción
Target of Action
It has been suggested that similar compounds may have potential inhibitory activity againstc-Met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets throughelectrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, includingantioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , diuretic , anticonvulsant , neuroprotective , and antitumor or cytotoxic activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile . Therefore, the compound’s unique molecular structure and properties may impact its bioavailability.
Result of Action
Similar compounds have shown significantanalgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5OS/c1-10-7-13(22(2)21-10)16(25)23-3-5-24(6-4-23)17-20-15-12(19)8-11(18)9-14(15)26-17/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUNHSNEUPPSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2421007.png)
![5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2421008.png)
![1-(3,4-dimethoxyphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2421009.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2421011.png)
![(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2421013.png)
![2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2421014.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide](/img/structure/B2421015.png)
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2421016.png)


![ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2421023.png)
